Enhanced Lipophilicity (LogP) vs. Non-Chlorinated Analog
The ortho-chloro substitution in 2-[(2-chlorobenzyl)thio]benzoic acid significantly increases its calculated lipophilicity relative to the non-chlorinated parent compound, 2-(benzylthio)benzoic acid. This increased LogP value is indicative of enhanced passive membrane permeability, a critical parameter in early-stage drug discovery .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.09 |
| Comparator Or Baseline | 2-(Benzylthio)benzoic acid; LogP (XLogP3) = 3.5 [1] |
| Quantified Difference | ΔLogP = +0.59 |
| Conditions | Calculated using standard LogP prediction algorithms (vendor-reported data) |
Why This Matters
A higher LogP value directly correlates with increased likelihood of passive membrane diffusion, making this compound more suitable for assays targeting intracellular or CNS-permeable compounds than its non-chlorinated counterpart.
- [1] Plantaedb. 2-(Benzylsulfanyl)benzoic acid. XlogP: 3.5. Accessed 2026. View Source
